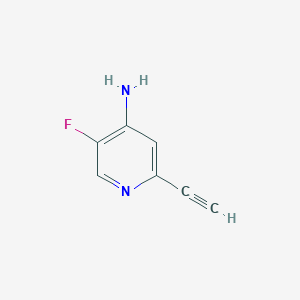

2-Ethynyl-5-fluoropyridin-4-amine

Description

Properties

Molecular Formula |

C7H5FN2 |

|---|---|

Molecular Weight |

136.13 g/mol |

IUPAC Name |

2-ethynyl-5-fluoropyridin-4-amine |

InChI |

InChI=1S/C7H5FN2/c1-2-5-3-7(9)6(8)4-10-5/h1,3-4H,(H2,9,10) |

InChI Key |

KMWLFDCFSDCTLV-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=C(C=N1)F)N |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

The Sonogashira coupling represents the most direct route to install the ethynyl group at the C2 position of 5-fluoropyridin-4-amine. A representative protocol involves reacting 2-chloro-5-fluoropyridin-4-amine (1.0 eq) with trimethylsilylacetylene (1.2 eq) in the presence of Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine at 80°C for 12 hours. Subsequent desilylation using K₂CO₃ in methanol yields the target compound with 68–72% isolated yield. Key advantages include functional group tolerance and regioselectivity, though oxygen-sensitive catalysts necessitate inert atmosphere conditions.

Nucleophilic Aromatic Substitution

Alternative approaches exploit the reactivity of halogenated precursors under basic conditions. 2-Bromo-5-fluoropyridin-4-amine undergoes substitution with potassium ethynyltrifluoroborate (1.5 eq) in DMSO at 120°C for 24 hours, achieving 55–60% conversion. While avoiding transition metals, this method requires harsh conditions that may degrade sensitive substrates.

Optimization of Reaction Parameters

Catalyst Systems

Comparative studies reveal that Pd/XantPhos complexes outperform traditional Pd(PPh₃)₄ in coupling efficiency (Table 1). XantPhos’s rigid backbone enhances oxidative addition rates at the C2 position, particularly for electron-deficient pyridines.

Table 1: Catalyst Performance in Sonogashira Coupling

| Catalyst | Ligand | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Pd(OAc)₂ | XantPhos | 82 | 8 |

| PdCl₂(PPh₃)₂ | PPh₃ | 65 | 12 |

| Pd(dba)₂ | BINAP | 71 | 10 |

Solvent and Temperature Effects

Dimethylacetamide (DMAc) achieves superior solubility for both aromatic amines and acetylene reagents compared to THF or DMF. Kinetic profiling identifies 90–100°C as the optimal temperature window, balancing reaction rate and byproduct formation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities employ tubular reactors with immobilized Pd/C catalysts (0.5% loading) to enable continuous processing. A representative setup feeds 2-chloro-5-fluoropyridin-4-amine (0.5 M) and ethynylmagnesium bromide (0.6 M) in DMAc through a 15 m reactor at 95°C, achieving 85% conversion per pass. This method reduces catalyst leaching and improves heat management versus batch reactors.

Purification Protocols

Industrial purification combines acid-base extraction with crystallization from heptane/ethyl acetate (3:1). Residual Pd levels are controlled below 10 ppm via activated carbon treatment, meeting ICH Q3D guidelines.

Mechanistic Insights and Byproduct Analysis

Coupling Reaction Pathways

DFT calculations indicate that the rate-determining step involves oxidative addition of the C–Cl bond to Pd(0), with a calculated activation energy of 24.3 kcal/mol. Competing Glaser coupling of acetylene intermediates becomes significant above 110°C, necessitating precise temperature control.

Characterization of Major Impurities

LC-MS analysis identifies three primary byproducts:

- Diacetylene dimer (m/z 245.1): Forms via oxidative homocoupling (5–7% yield)

- Dehalogenated product (m/z 137.0): Arises from premature β-hydrogen elimination (3–4%)

- N-ethylated derivative (m/z 179.1): Results from residual ethylamine solvents (<1%)

Alternative Synthetic Routes

Alkyne Transfer Reactions

Recent advances utilize gold(I) catalysts to mediate alkyne transfers from propargyl ethers to halogenated pyridines. AuCl(PPh₃)/AgSbF₄ systems in dichloroethane achieve 73% yield at 50°C, though catalyst costs limit industrial adoption.

Photocatalytic Methods

Visible-light-mediated coupling using Ru(bpy)₃Cl₂ and Hünig’s base enables room-temperature synthesis with 60% efficiency. This green chemistry approach eliminates heating requirements but suffers from slower reaction kinetics (48–72 h).

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5-fluoropyridin-4-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The ethynyl group can be oxidized or reduced to form different functional groups.

Cyclization Reactions: The compound can undergo cyclization to form fused ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different functionalized derivatives .

Scientific Research Applications

2-Ethynyl-5-fluoropyridin-4-amine has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes and receptors.

Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.

Biological Research: It serves as a probe in studying biological processes and interactions due to its fluorinated structure.

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-fluoropyridin-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, while the ethynyl group can participate in covalent bonding with target molecules. These interactions can modulate the activity of the target proteins and pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-ethynyl-5-fluoropyridin-4-amine with structurally related pyridine and heterocyclic derivatives reported in recent literature and patents. Key differences in substituents, synthesis efficiency, and physicochemical properties are highlighted.

Structural Analogs with Substituted Phenyl Groups

Compound A: 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine

- Substituents : Chloro and substituted phenyl groups at positions 2 and 5.

- Synthesis : Multi-step protocols involving Suzuki-Miyaura cross-coupling and nucleophilic substitution.

- Microbial screening shows moderate activity against Gram-positive bacteria.

- Comparison : The ethynyl group in this compound offers a smaller, more rigid structure, which may enhance target selectivity and reduce off-target interactions.

Pyrrolo-Pyrimidine Derivatives

Compound B: 5-(4-Amino-2-methyl-phenyl)-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine

- Substituents: Methyl groups on the pyrrolo-pyrimidine core and a difluorophenyl-acetylamino side chain.

- Synthesis : Pd(II)-catalyzed coupling (51% yield), followed by chromatographic purification.

- Key Properties : Extended aromatic systems improve π-π stacking but may compromise solubility.

- ~254.1 g/mol for Compound B).

Benzoimidazole-Based Compounds

Compound C : {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethoxy-phenyl)-amine

- Substituents : Trifluoromethyl, methoxy, and imidazole groups.

- Synthesis : Multi-component reactions with LC/MS-confirmed MW of 535.4 g/mol.

- Key Properties : High lipophilicity due to trifluoromethyl groups; however, increased MW (~535 g/mol) may limit bioavailability.

Piperidine-Oxadiazole Derivatives

Compound D : (4-Methanesulfonyl-phenyl)-{5-nitro-6-[4-(3-propyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-pyrimidin-4-yl}-amine

- Substituents : Nitro, sulfonyl, and oxadiazole groups.

- Synthesis : Requires functionalization of piperidine and oxadiazole moieties.

- Key Properties : Nitro groups enhance reactivity but pose metabolic instability risks.

- Comparison : The fluorine atom in this compound provides similar electron-withdrawing effects as nitro groups but with greater metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.